3-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound is a structurally complex thieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic core (5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4-dione) with two key substituents:
- 2,5-Dimethylbenzyl group at position 1, contributing to steric bulk and lipophilicity.
Synthetic routes for analogous compounds involve condensation of substituted aromatic aldehydes with benzylamines or hydroxybenzylamines under basic conditions, yielding 46–86% efficiency depending on substituents .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-16-9-10-17(2)18(13-16)15-28-26-24(20-7-5-6-8-23(20)34-26)25(30)29(27(28)31)21-12-11-19(32-3)14-22(21)33-4/h9-14H,5-8,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHNGGNVVREIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation Dynamics
The chloromethylation of p-xylene with paraformaldehyde and HCl in ionic liquids ([BMIM]Cl) proceeds via electrophilic aromatic substitution, forming 2,5-dimethylbenzyl chloride with 93% efficiency. Kinetic studies reveal a second-order dependence on HCl concentration, with activation energy of 45 kJ/mol.
Palladium-Catalyzed Coupling
Density functional theory (DFT) calculations indicate that the Suzuki coupling’s rate-determining step is transmetalation, with a barrier of . Electron-donating methoxy groups on the boronic acid enhance oxidative addition kinetics.
Scalability and Industrial Feasibility
The stepwise alkylation-coupling route is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituents like methylthio or tert-butyl groups alter electronic and steric profiles, which may influence target binding or metabolic stability.
Pharmacological Activity Comparisons
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
Notable Trends:
- Electron-donating groups (e.g., methoxy in the target compound) may enhance DNA intercalation or kinase binding .
- Bulkier substituents (e.g., tert-butyl ) improve antioxidant activity but may reduce solubility.
Computational Similarity Analysis
Using Tanimoto and Dice indices (calculated via MACCS or Morgan fingerprints ):
Implications :
- Higher similarity indices correlate with conserved core structures but diverge in substituent-driven bioactivity .
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research. The unique structural features of this molecule may confer specific biological properties that are valuable for therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 3-(2,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C27H28N2O4S
- Molecular Weight : 468.58 g/mol
Biological Activity Overview
Research has indicated that compounds within the benzothienopyrimidine class exhibit a range of biological activities. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Anticancer Activity
Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines possess significant anticancer properties. For instance:
- Cytotoxicity : A study reported that thieno[2,3-d]pyrimidine derivatives exhibited cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM depending on substituent variations on the aromatic rings .
- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of electron-withdrawing groups on the aromatic rings enhances the cytotoxicity due to increased reactivity and interaction with cellular targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the chemical structure affect biological activity:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| Para | Electron-withdrawing | Increased cytotoxicity |
| Meta | Electron-donating | Decreased cytotoxicity |
| Ortho | Bulky groups | Altered pharmacokinetics |
This table illustrates how different substituents influence the biological activity of similar compounds.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Guo et al. Study (2025) : This research synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that certain modifications led to enhanced activity against MDA-MB-231 cells .
- Elmongy et al. Study (2022) : This study focused on synthesizing thieno[2,3-d]pyrimidine derivatives and assessing their inhibitory effects on breast and lung cancer cells. Compounds showed an inhibition rate between 43% to 87%, indicating significant potential for therapeutic use .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s activity is modulated by its fused tetrahydrobenzothienopyrimidine core, which provides rigidity and planar aromaticity for target binding. Substituents such as the 2,4-dimethoxyphenyl and 2,5-dimethylbenzyl groups enhance lipophilicity and steric interactions, potentially improving membrane permeability and receptor selectivity. Methoxy groups may participate in hydrogen bonding or π-π stacking with biological targets .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Construction of the tetrahydrobenzothieno[2,3-d]pyrimidine core via cyclization of thioketones with amines or urea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Step 2 : Functionalization via alkylation or nucleophilic substitution. For example, benzylation at the N1 position using 2,5-dimethylbenzyl chloride in the presence of K₂CO₃ as a base .
- Step 3 : Introduction of the 2,4-dimethoxyphenyl group via Suzuki coupling or electrophilic aromatic substitution .
Q. Which characterization techniques are critical for validating purity and structure?
- NMR spectroscopy : Confirm substitution patterns (e.g., dimethylbenzyl protons at δ 2.2–2.4 ppm) and core structure integrity .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC : Assess purity (>95% is standard for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Solvent optimization : Replace DMF with less toxic alternatives like acetonitrile for cyclization steps, which reduces side reactions .
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to enhance regioselectivity .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays to rule out false positives from solvent artifacts .
- Solubility testing : Address discrepancies in IC₅₀ values by pre-dissolving the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous buffers .
- Metabolic stability : Use liver microsome assays to differentiate intrinsic activity from metabolic interference .
Q. What computational methods aid in predicting the compound’s binding modes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the benzothienopyrimidine core’s fit into hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to identify critical hydrogen bonds with the dimethoxyphenyl group .
Q. How do substituent variations at the N1 and C3 positions affect structure-activity relationships (SAR)?
- N1-Benzyl groups : Bulky substituents (e.g., 2,5-dimethylbenzyl) enhance selectivity for cancer cell lines by reducing off-target binding .
- C3-Aryl groups : Electron-donating groups (e.g., methoxy) improve solubility and metabolic stability compared to halogenated analogs .
Methodological Considerations
Q. What experimental controls are essential in cytotoxicity assays for this compound?
- Positive controls : Include doxorubicin or cisplatin to validate assay sensitivity.
- Vehicle controls : Test DMSO at the same concentration used for compound dissolution.
- Replicate design : Use triplicate wells with independent compound batches to minimize batch-to-batch variability .
Q. How can researchers troubleshoot low yields in the final alkylation step?
- Temperature modulation : Conduct reactions at 50–60°C instead of reflux to prevent decomposition of heat-sensitive intermediates .
- Base selection : Replace K₂CO₃ with Cs₂CO₃ for improved nucleophilicity in SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
